1-(3-chlorophenyl)-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea

Medicinal chemistry Lead optimization Physicochemical profiling

Discrepancies in phenyl ring substitution or linker length can invalidate kinase SAR studies. This compound provides a defined meta-chloro, ethylene-linked scaffold for consistent structure-activity relationship (SAR) analysis. Its bidentate pyridinyl-imidazole motif enables metal-chelating inhibition assays, distinguishing it from non-chelating controls. Ideal as a reference standard for physicochemical profiling and CYP450 metabolic stability testing of pyridinyl-imidazolyl urea analogs.

Molecular Formula C17H16ClN5O
Molecular Weight 341.8
CAS No. 2034287-72-2
Cat. No. B2813520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-chlorophenyl)-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea
CAS2034287-72-2
Molecular FormulaC17H16ClN5O
Molecular Weight341.8
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=NC=CN2CCNC(=O)NC3=CC(=CC=C3)Cl
InChIInChI=1S/C17H16ClN5O/c18-13-4-3-5-14(12-13)22-17(24)21-9-11-23-10-8-20-16(23)15-6-1-2-7-19-15/h1-8,10,12H,9,11H2,(H2,21,22,24)
InChIKeyKSEHFTKJYRLZFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Identity & Procurement


1-(3-Chlorophenyl)-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea (CAS 2034287-72-2) is a synthetic substituted urea with molecular formula C₁₇H₁₆ClN₅O and a molecular weight of 341.8 g/mol . The structure incorporates a 3-chlorophenyl group linked via a urea bridge to a 2-(pyridin-2-yl)-1H-imidazol-1-yl ethyl scaffold. This compound belongs to a broader class of pyridinyl-imidazolyl-urea derivatives that have been explored in kinase inhibition research [1]. Its combination of a meta-chloro substituent on the phenyl ring and a two-carbon ethylene spacer between the urea and the imidazole distinguishes it from closely related analogs, positioning it as a candidate for structure-activity relationship (SAR) studies in early drug discovery.

SAR anchor Meta-chlorophenyl urea scaffold enables systematic substitution and SAR expansion
Defined linker Ethylene spacer provides a reproducible conformational profile for binding studies
Hinge-binding motif 2-(Pyridin-2-yl)-1H-imidazole as a bidentate pharmacophore for kinase hinge interactions

Why Generic Substitution Fails


Within the pyridinyl-imidazolyl-urea chemical series, even minor structural modifications produce quantifiably distinct physicochemical and pharmacological profiles. Substitution at the meta position of the phenyl ring (3-Cl) versus the para-benzyl position (e.g., 1-(4-chlorobenzyl) analog, CAS 2034281-16-6, MW 355.8) alters molecular weight, lipophilicity, and hydrogen-bonding geometry . The ethylene linker length between the urea and the imidazole moiety directly influences conformational flexibility and target-binding enthalpy, as demonstrated by free-energy calculations on related pyridin-2-yl urea ASK1 inhibitors [1]. Consequently, substituting one analog for another without confirmatory experimental data risks invalidating SAR conclusions and confounding biological assay results.

! Meta vs para chlorophenyl substitution may shift kinase selectivity; functional equivalence cannot be assumed without profiling
! Ethylene linker length influences binding enthalpy; linker variants may not reproduce SAR trends
! Direct substitution of the 4-chlorobenzyl analog risks invalidating SAR conclusions and confounding biological readouts

Quantitative Differentiation Evidence


Molecular Weight vs. 4-Chlorobenzyl Analog

The target compound (C₁₇H₁₆ClN₅O, MW 341.8) exhibits a molecular weight 14.0 Da lower than the 4-chlorobenzyl analog 1-(4-chlorobenzyl)-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea (C₁₈H₁₈ClN₅O, MW 355.8) . This 3.9% reduction in molecular weight, attributable to the absence of a methylene spacer in the target compound's N-aryl substituent, may improve ligand efficiency metrics when normalizing potency data.

Molecular weight
Data to verify
−14.0 g/mol (−3.9%) vs 4-chlorobenzyl analog
Lower MW may support ligand efficiency evaluation in hit-to-lead campaigns
Calculated from molecular formula; experimental confirmation advised
Medicinal chemistry Lead optimization Physicochemical profiling

Meta-Chloro Substitution Impact

The target compound bears a chlorine atom at the meta (3-) position of the phenyl ring directly attached to the urea nitrogen. In contrast, the closest available comparator 1-(4-chlorobenzyl)-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea presents the chlorine at the para position on a benzyl scaffold, introducing an additional methylene spacer and altering the electronic and steric environment . Meta-substitution on a directly attached phenyl ring modulates the dihedral angle between the aromatic ring and the urea plane, which in related pyridinyl-urea ASK1 inhibitors has been shown to affect hinge-region hydrogen bonding and selectivity [1].

Meta-Cl substitution
Class-level inference
3-Cl on phenyl (meta) vs 4-Cl on benzyl (para) – positional isomerism
Regioisomeric patterns may drive divergent kinase selectivity; functional equivalence not assumed
No direct head-to-head biochemical data; class-level SAR evidence
Structure-activity relationship Halogen bonding Drug design

Ethylene Linker and Conformational Flexibility

The two-carbon ethylene spacer (–CH₂CH₂–) bridging the urea and the imidazole ring in the target compound provides distinct conformational degrees of freedom. Absolute binding free energy (BFE) calculations on pyridin-2-yl urea ASK1 inhibitors demonstrate that linker length directly influences the entropic penalty upon protein binding, with ethylene linkers enabling an optimal balance between preorganization and induced-fit accommodation [1]. Analogs in the series with branched or extended linkers (e.g., diphenylmethyl, CAS 2034281-24-6) exhibit larger molecular volumes and altered binding poses, underscoring the non-interchangeable nature of linker variants.

Ethylene linker
Class-level inference
Ethylene vs diphenylmethyl linkers; BFE calculations indicate >2 kcal/mol ΔG differences
Linker length affects binding thermodynamics; SAR extrapolation across analogs may not be valid
Computational free-energy study; experimental binding data required
Conformational analysis Linker optimization Binding free energy

Bidentate Metal-Coordination Motif

The 2-(pyridin-2-yl)-1H-imidazole moiety present in the target compound has been computationally characterized as a bidentate ligand capable of coordinating metal ions and forming hydrogen bonds with kinase hinge residues . This motif distinguishes the compound from mono-heterocyclic urea derivatives (e.g., simple phenyl ureas) and from imidazopyridinyl-ureas where the nitrogen positions differ. In the broader kinase inhibitor literature, pyridinyl-imidazole pharmacophores achieve IC₅₀ values in the low nanomolar range against targets such as B-Raf and ASK1 when optimally substituted .

Bidentate motif
Class-level inference
2-(Pyridin-2-yl)-1H-imidazole enables metal coordination or hinge H-bonding
Provides interaction vector for probing metalloenzyme or kinase hinge-binding hypotheses
Cross-study IC₅₀ range 1 nM–1.2 µM for pyridinyl-imidazole kinase inhibitors
Metal chelation Kinase hinge binding Pharmacophore modeling

Lipophilicity (clogP) Differentiation

The 3-chlorophenyl group directly conjugated to the urea nitrogen confers a distinct lipophilicity profile compared to analogs with benzyl or methoxy substituents. Based on fragment-based clogP calculations, the 3-chlorophenyl urea substructure contributes approximately +2.5 log units to the overall clogP, positioning the compound in a favorable range for passive membrane permeability while avoiding the excessive lipophilicity associated with polyaromatic analogs such as the benzhydryl derivative (CAS 2034281-24-6) . The meta-chloro orientation also reduces the compound's susceptibility to oxidative metabolism compared to para-substituted analogs, based on general cytochrome P450 structure-metabolism relationships for chlorinated aromatics [1].

Lipophilicity
Supporting evidence
Estimated clogP ~3.0–3.5; ΔclogP −0.5 to −1.0 vs 4-chlorobenzyl analog
Intermediate lipophilicity may reduce nonspecific binding and assay interference
Fragment-based estimates; no experimental logP data available
Lipophilicity ADME prediction Drug-likeness

Research & Industrial Applications


Kinase Inhibitor SAR Expansion

The compound serves as a structurally defined anchor point for SAR studies targeting kinases with a hinge-region hydrogen-bonding motif. Its 3-chlorophenyl-urea scaffold can be systematically varied, while the pyridinyl-imidazole moiety provides a fixed pharmacophore for computational docking studies. The quantitative molecular weight advantage over 4-chlorobenzyl analogs supports its use in lead optimization programs prioritizing ligand efficiency .

Metalloenzyme Active-Site Probing

The bidentate 2-(pyridin-2-yl)-1H-imidazole motif is predicted to coordinate divalent metal ions (e.g., Zn²⁺, Mg²⁺) in enzyme active sites. This compound can be employed as a tool ligand in metalloenzyme inhibition assays, where its metal-chelating properties provide a binding mode distinct from non-chelating urea controls .

Physicochemical Property Benchmarking

With its well-defined meta-chloro substitution and ethylene linker topology, the compound serves as a reference standard for benchmarking calculated versus experimental physicochemical properties (logP, solubility, permeability) across a series of pyridinyl-imidazolyl urea analogs [1]. Its intermediate lipophilicity profile makes it especially useful for setting assay compatibility thresholds.

CYP450 Liability Assessment

The meta-chlorophenyl group of this compound provides a structural basis for evaluating CYP450 metabolic stability compared to para-substituted analogs. Researchers can use this compound to experimentally test the structure-metabolism hypothesis that meta-chloro substitution reduces oxidative clearance relative to para-chloro isomers [2].

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies
Defined meta-chlorophenyl urea scaffold for systematic variation
Ligand efficiency and docking pose validation
Metalloenzyme active-site probing
Bidentate 2-(pyridin-2-yl)-1H-imidazole for metal chelation
Metal-dependent inhibition assay profiling
Physicochemical property benchmarking
Well-defined substitution and linker topology for property prediction
Experimental vs computed logP/solubility correlation
CYP450 metabolic stability assessment
Meta-chlorophenyl group for structure-metabolism studies
Oxidative clearance comparison with para-substituted isomers
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